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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine involves multiple steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine core through a cyclization reaction.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution.
Sulfonylation: The final step involves the sulfonylation of the fluorophenyl group using sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their pharmacological properties.
Scientific Research Applications
4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to neurotransmitter receptors.
Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its high affinity for serotonin 6 receptors.
Industry: The compound can be used in the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects by acting as a selective and high-affinity antagonist of the serotonin 6 receptor. This receptor is involved in cognitive processes, and its modulation can lead to improvements in memory and learning. The compound displays low inhibition of the human ether-a-go-go-related gene (hERG) channel, making it a safer candidate for therapeutic use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chlorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine
- 4-((2-bromophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine
Uniqueness
4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine is unique due to its high selectivity for the serotonin 6 receptor and its low hERG inhibition. This makes it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .
Properties
CAS No. |
788155-53-3 |
---|---|
Molecular Formula |
C18H20FN3O3S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C18H20FN3O3S/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21/h1-7,20H,8-13H2 |
InChI Key |
UPROBLPRPWYJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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